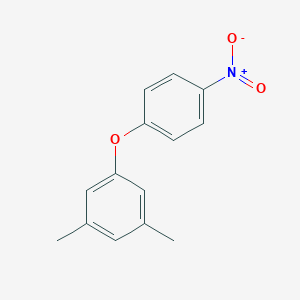

1,3-Dimethyl-5-(4-nitrophenoxy)benzene

Übersicht

Beschreibung

1,3-Dimethyl-5-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C14H13NO3. It is characterized by the presence of two methyl groups and a nitrophenoxy group attached to a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-5-(4-nitrophenoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethylbenzene with 4-nitrophenol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethyl-5-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1,3-dimethyl-5-(4-aminophenoxy)benzene.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of 1,3-dimethyl-5-(4-aminophenoxy)benzene.

Substitution: Introduction of various substituents onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

| Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Direct Reaction | 1,3-Dimethylbenzene + 4-Nitrophenol | Room temperature, dichloromethane | High |

| Oxidation | 1,3-Dimethyl-5-(4-nitrophenoxy)benzene | KMnO₄ or CrO₃ | Variable |

| Reduction | Nitro group conversion | H₂ with Pd/C or NaBH₄ | Variable |

Chemistry

In the field of chemistry, this compound is utilized as a precursor for synthesizing more complex organic molecules. Its ability to undergo electrophilic aromatic substitution reactions allows for the introduction of various substituents on the benzene ring, which is crucial for developing new compounds with desired properties .

Biology

The compound has been investigated for its potential biological activities. Research indicates that it can interact with biomolecules and modulate enzyme activities. For example, studies have shown that derivatives of this compound can inhibit amyloid fibril formation in proteins associated with neurodegenerative diseases . The electron-withdrawing nature of the nitro group enhances its reactivity and interaction with biological targets.

Medicine

In medicinal chemistry, this compound serves as a building block for drug development. Its derivatives have been explored for therapeutic properties, including anti-inflammatory and anticancer activities. The compound's ability to undergo reduction reactions to form amino derivatives further expands its potential applications in drug design .

Industrial Applications

Industrially, this compound is employed in producing specialty chemicals and materials. Its unique chemical structure allows it to be used in various applications ranging from dyes to pharmaceuticals. Additionally, it has been utilized in chromatographic methods for separating and analyzing complex mixtures .

Case Studies

- Inhibition of Amyloid Formation : A study demonstrated that derivatives of this compound effectively inhibited the formation of amyloid fibrils in hen egg white lysozyme (HEWL), suggesting potential applications in treating amyloidosis-related diseases .

- Synthesis of Complex Organic Molecules : Researchers successfully synthesized novel compounds using this compound as a starting material. These compounds exhibited significant photoluminescence properties, indicating their potential use in optoelectronic applications .

Wirkmechanismus

The mechanism of action of 1,3-dimethyl-5-(4-nitrophenoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzene ring can undergo various substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dimethylphenol: Similar structure but lacks the nitrophenoxy group.

4-Nitro-3,5-dimethylphenylether: Similar structure with a nitro group and ether linkage.

1,3-Dimethyl-5-(4-aminophenoxy)benzene: Reduction product of 1,3-dimethyl-5-(4-nitrophenoxy)benzene.

Uniqueness

This compound is unique due to the presence of both methyl and nitrophenoxy groups, which confer distinct chemical properties and reactivity.

Biologische Aktivität

1,3-Dimethyl-5-(4-nitrophenoxy)benzene is a compound of significant interest in the field of medicinal chemistry and toxicology. This article explores its biological activity, including its antibacterial, antifungal, and toxicological properties. The data presented here is compiled from various studies and research findings to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 232.24 g/mol

Antibacterial Activity

Recent studies have indicated that this compound exhibits notable antibacterial properties. In vitro tests have shown effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Pseudomonas aeruginosa | 0.050 mg/mL |

These results suggest that the compound could serve as a potential candidate for antibiotic development, particularly in combating resistant strains of bacteria .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies have reported its effectiveness against common fungal pathogens:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.030 mg/mL |

| Aspergillus niger | 0.035 mg/mL |

The compound's mechanism of action appears to involve disruption of the fungal cell membrane, leading to cell death .

Toxicological Profile

Understanding the toxicological effects of this compound is crucial for assessing its safety for potential therapeutic use. Various studies have evaluated its acute and chronic toxicity in animal models.

Acute Toxicity

Acute toxicity studies have shown that high doses of the compound can lead to significant adverse effects:

- LD50 (Oral) : Approximately 200 mg/kg in rats.

- Symptoms observed include lethargy, respiratory distress, and gastrointestinal disturbances .

Chronic Toxicity

Chronic exposure studies indicate potential hematological effects:

- Decreased hemoglobin levels were noted in rats exposed to doses exceeding 10 mg/kg/day over a prolonged period.

- Histopathological examinations revealed splenic hemosiderosis consistent with hemolytic anemia .

Case Studies

Several case studies have documented the biological effects of similar nitro-substituted compounds, providing context for understanding the implications of this compound:

- Case Study on Hemolytic Anemia : A worker exposed to nitrobenzene derivatives developed symptoms of methemoglobinemia and hemolytic anemia after acute exposure .

- Chronic Exposure Effects : Long-term exposure to related compounds has been linked to increased mortality rates in rodent models at specific dose levels .

Eigenschaften

IUPAC Name |

1,3-dimethyl-5-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-10-7-11(2)9-14(8-10)18-13-5-3-12(4-6-13)15(16)17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOPWKJOJXPFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075103 | |

| Record name | Benzene, 1,3-dimethyl-5-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630-17-7 | |

| Record name | Benzene, 1,3-dimethyl-5-(4-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dimethyl-5-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.